Asvatocin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

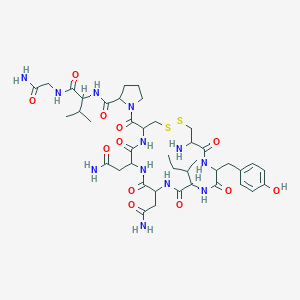

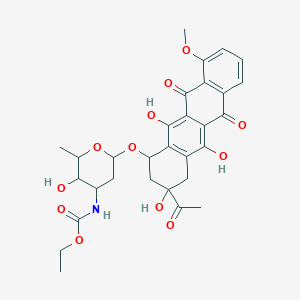

Asvatocin is a neuropeptide that has recently gained attention in the scientific community due to its potential therapeutic applications. It is synthesized by the hypothalamus and acts as a neurotransmitter in the brain, regulating various physiological functions such as appetite, stress response, and social behavior. Asvatocin is structurally similar to oxytocin, another neuropeptide that is well-known for its role in social bonding and maternal behavior.

Scientific Research Applications

Asvatocin has been studied extensively in animal models, particularly in rodents and primates. Its effects on social behavior have been of particular interest, as it has been shown to promote social bonding, trust, and prosocial behavior in both male and female subjects. Asvatocin has also been implicated in the regulation of stress response, anxiety, and fear, suggesting potential therapeutic applications for anxiety disorders and post-traumatic stress disorder (PTSD).

Mechanism of Action

Asvatocin acts by binding to specific receptors in the brain, known as vasotocin receptors. These receptors are widely distributed throughout the brain and are involved in the regulation of various physiological functions. Upon binding, asvatocin triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and behavior.

Biochemical and Physiological Effects

Asvatocin has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and alteration of synaptic plasticity. It has also been implicated in the regulation of various physiological functions, such as appetite, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

Asvatocin has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively easy to administer and has a well-defined mechanism of action. However, there are also limitations to its use, particularly in human studies. Asvatocin is not well-tolerated in some individuals and can cause adverse effects such as nausea, vomiting, and dizziness. It is also difficult to measure its concentration in the brain, which can make it challenging to study its effects on neuronal activity.

Future Directions

There are several future directions for research on asvatocin. One area of interest is its potential therapeutic applications, particularly in the treatment of anxiety disorders and PTSD. Another area of research is the role of asvatocin in social behavior, particularly in the context of autism spectrum disorders and other social deficits. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of asvatocin, particularly in human subjects.

Conclusion

In conclusion, asvatocin is a neuropeptide with potential therapeutic applications in the regulation of social behavior, stress response, and anxiety. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied in animal models. There is a need for further research on its potential therapeutic applications and pharmacokinetics in human subjects.

Synthesis Methods

Asvatocin is synthesized by the hypothalamus from a precursor molecule called pro-vasotocin. The process involves several enzymatic steps that cleave and modify the precursor molecule to form the active neuropeptide. The final product is then transported to the posterior pituitary gland, where it is stored and released into the bloodstream upon stimulation.

properties

CAS RN |

144334-52-1 |

|---|---|

Product Name |

Asvatocin |

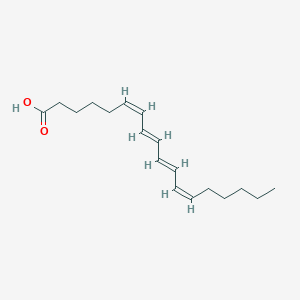

Molecular Formula |

C41H62N12O12S2 |

Molecular Weight |

979.1 g/mol |

IUPAC Name |

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C41H62N12O12S2/c1-5-20(4)33-40(64)49-26(15-30(44)56)35(59)48-25(14-29(43)55)36(60)50-27(41(65)53-12-6-7-28(53)38(62)51-32(19(2)3)39(63)46-16-31(45)57)18-67-66-17-23(42)34(58)47-24(37(61)52-33)13-21-8-10-22(54)11-9-21/h8-11,19-20,23-28,32-33,54H,5-7,12-18,42H2,1-4H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,63)(H,47,58)(H,48,59)(H,49,64)(H,50,60)(H,51,62)(H,52,61) |

InChI Key |

GUXCJKRYHLCHKV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

sequence |

CYXNNCPVG |

synonyms |

4-Asn-8-Val-oxytocin asvatocin oxytocin, Asn(4)-Val(8)- oxytocin, asparaginyl(4)-valyl(8)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)

![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)

![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)